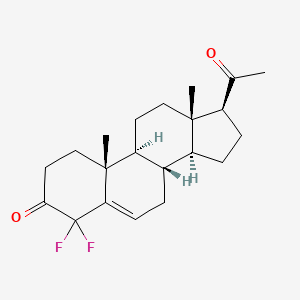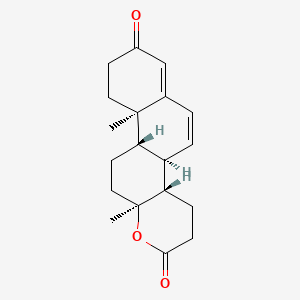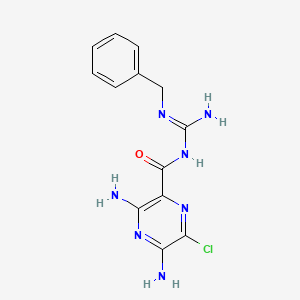
Benzamil
Overview
Description
Scientific Research Applications
Anti-Osteosarcoma Activity
Benzamil, known as a diuretic and sodium-calcium exchange blocker, has shown potential as an anti-cancer agent against osteosarcoma. Research indicates that benzamil can suppress integrin/FAK/STAT3 signaling pathways, leading to apoptosis in osteosarcoma cells. It also compromises mitochondrial function and ATP production, which are crucial for cell survival .
Renal Physiology: Urine Alkalization
In renal physiology, benzamil has been studied for its effect on urine alkalization. It appears to inhibit H±K±ATPases, which are responsible for acid secretion in the renal system. This inhibition leads to an increase in urinary pH, which can have therapeutic implications for conditions associated with abnormal urinary acidification .
Neurological Research: Brain Water Homeostasis
Benzamil has been investigated for its influence on brain water accumulation in hyponatremic conditions. Using in vivo magnetic resonance imaging (MRI), researchers have monitored the dynamics of brain water homeostasis. Benzamil’s role in this process could provide insights into treatments for brain edema and related disorders .
Pharmacology: Drug Interactions and Synergistic Effects
Benzamil’s interaction with other pharmaceuticals, particularly its synergistic effects with cisplatin and methotrexate, has been noted. It enhances the apoptosis induced by these chemotherapeutic agents in osteosarcoma cells, suggesting a potential role in combination cancer therapy .
Molecular Biology: Apoptosis Mechanisms
The molecular mechanisms of apoptosis induced by benzamil are of significant interest. Benzamil reduces the expression of anti-apoptotic proteins such as XIAP, Bcl-2, and Bcl-xL, and affects mitochondrial status, which is a key aspect of the intrinsic pathway of apoptosis .
Mechanism of Action
Target of Action
Benzamil, also known as benzyl amiloride, primarily targets the Epithelial Sodium Channel (ENaC) and the sodium-calcium exchange . The ENaC plays a crucial role in maintaining sodium balance, fluid volume, and blood pressure . The sodium-calcium exchange is vital for cellular calcium homeostasis .
Mode of Action
Benzamil acts as a potent blocker of the ENaC and the sodium-calcium exchange . By blocking the ENaC, it inhibits sodium reabsorption in the distal convoluted tubules and collecting ducts in the kidneys . This promotes the loss of sodium and water from the body, but without depleting potassium . As a sodium-calcium exchange blocker, it can influence calcium levels within cells .
Biochemical Pathways
Benzamil’s action on the ENaC and sodium-calcium exchange can affect various biochemical pathways. For instance, the inhibition of sodium reabsorption in the kidneys can impact the renin-angiotensin-aldosterone system, a key regulator of blood pressure . Additionally, by blocking the sodium-calcium exchange, it can influence intracellular calcium signaling pathways .
Result of Action
The molecular and cellular effects of Benzamil’s action include the promotion of sodium and water loss from the body without potassium depletion . This can lead to changes in fluid volume and blood pressure. Additionally, by blocking the sodium-calcium exchange, Benzamil can influence intracellular calcium levels, which may have various downstream effects on cellular functions .
properties
IUPAC Name |
3,5-diamino-N-(N'-benzylcarbamimidoyl)-6-chloropyrazine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN7O/c14-9-11(16)20-10(15)8(19-9)12(22)21-13(17)18-6-7-4-2-1-3-5-7/h1-5H,6H2,(H4,15,16,20)(H3,17,18,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXDROGADUISDGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN=C(N)NC(=O)C2=C(N=C(C(=N2)Cl)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90183179 | |
| Record name | Benzamil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90183179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzamil | |
CAS RN |
2898-76-2 | |
| Record name | Benzamil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2898-76-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzamil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002898762 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzamil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90183179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BENZAMIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04659UUJ94 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary molecular target of benzamil hydrochloride?
A1: Benzamil hydrochloride primarily acts by blocking epithelial sodium channels (ENaCs) [, , ]. It exhibits a higher potency for ENaCs compared to amiloride [, ].
Q2: How does benzamil hydrochloride affect sodium transport in epithelial cells?
A2: By blocking ENaCs, benzamil hydrochloride inhibits the entry of sodium ions (Na+) into epithelial cells. This inhibition disrupts the electrochemical gradient across the epithelium, ultimately affecting various physiological processes, including fluid transport and blood pressure regulation [, , ].
Q3: Besides ENaCs, does benzamil hydrochloride interact with other molecular targets?
A3: Yes, research suggests that benzamil hydrochloride can also inhibit Na+/Ca2+ exchangers (NCXs) at higher concentrations [, ]. It also displays inhibitory activity on H+, K+-ATPases [].
Q4: How does benzamil hydrochloride’s inhibition of Na+/Ca2+ exchangers affect cardiac function?
A4: In a rat model of calcium paradox-induced myocardial dysfunction, benzamil hydrochloride protected the heart from damage caused by calcium depletion and repletion. This protective effect is attributed to the inhibition of NCX, suggesting a potential role in mitigating cardiac injury [].
Q5: How does the inhibition of sodium channels in the brain by benzamil hydrochloride relate to blood pressure regulation?
A5: Central administration of benzamil hydrochloride attenuates several forms of salt-sensitive hypertension in animal models. This effect is linked to the inhibition of sodium channels in the brain, suggesting that these channels play a crucial role in mediating sodium-dependent hypertension [, , ].
Q6: What is the molecular formula and weight of benzamil hydrochloride?
A6: The molecular formula of benzamil hydrochloride is C16H18ClN7O • HCl, and its molecular weight is 392.28 g/mol.
Q7: Are there any studies investigating the stability of benzamil hydrochloride in various formulations?
A7: While specific stability data for various formulations were not provided in the research articles, they highlight that benzamil hydrochloride administered via nasal spray or intracerebroventricular infusion effectively inhibits sodium transport in relevant tissues [, , ].
Q8: How do structural modifications of amiloride lead to the development of benzamil hydrochloride and how do these modifications affect its activity?
A8: Benzamil hydrochloride is a benzyl-substituted analog of amiloride. The addition of the benzyl group significantly increases its potency for ENaCs compared to amiloride [, , ].
Q9: Do different amiloride analogs exhibit varying effects on blood pressure, and how does this relate to their selectivity for specific molecular targets?
A9: Yes, studies comparing the effects of benzamil hydrochloride, dimethyl amiloride, and 3,4-dichlorobenzamil suggest that their antihypertensive effects are likely mediated by inhibition of Na+/Ca2+ exchange rather than Na+ channels in the brain [].
Q10: What is the duration of action of benzamil hydrochloride compared to amiloride in inhibiting nasal potential difference (PD) in cystic fibrosis patients?
A10: In a clinical study, benzamil hydrochloride demonstrated a significantly longer duration of action (approximately 2.5 times longer) compared to amiloride in inhibiting nasal PD in cystic fibrosis patients [].
Q11: How effective is benzamil hydrochloride in attenuating salt-induced hypertension in animal models?
A11: Benzamil hydrochloride effectively attenuates salt-induced hypertension in various animal models, including Dahl salt-sensitive rats and DOCA-salt treated rats, when administered centrally [, , , ].
Q12: What is the effect of benzamil hydrochloride on the chorda tympani nerve response to sodium chloride in rats?
A12: Benzamil hydrochloride significantly reduces the chorda tympani nerve response to sodium chloride, specifically the component mediated by epithelial sodium channels [, ].
Q13: What is the safety profile of benzamil hydrochloride based on preclinical studies?
A14: While the provided articles did not explicitly discuss the detailed safety profile, they mention that benzamil hydrochloride administered centrally at low doses was effective in reducing blood pressure in animal models with minimal or no effects on water and sodium balance [, ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



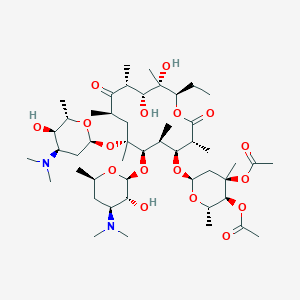
![N-{1-Benzyl-2,2-difluoro-3,3-dihydroxy-4-[3-methyl-2-(3-methyl-3-pyridin-2-ylmethyl-ureido)-butyrylamino]-5-phenyl-pentyl}-3-methyl-2-(3-methyl-3-pyridin-2-ylmethyl-ureido)-butyramide](/img/structure/B1198316.png)

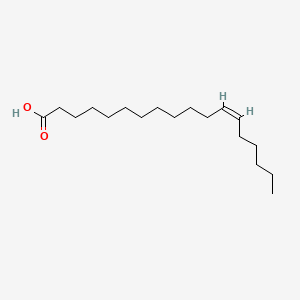

![2-Hydroxy-1,5-dimethoxydibenzo[cd,f]indol-4(5H)-one](/img/structure/B1198323.png)


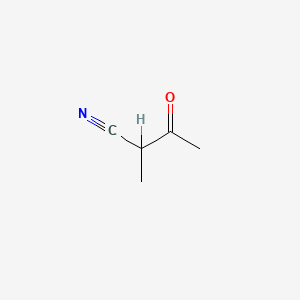
![3-Amino-2-(4-methylphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B1198329.png)
